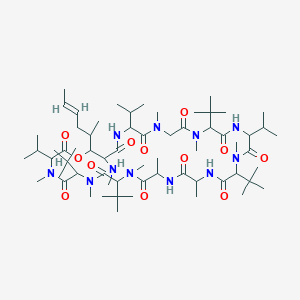
Isocyclosporin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocyclosporin D is a derivative of cyclosporin, a cyclic peptide known for its immunosuppressive properties. Cyclosporins are produced as secondary metabolites by certain fungi, such as Tolypocladium inflatum. This compound, like its parent compound, has garnered interest due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isocyclosporin D involves the isomerization of cyclosporin A. This process is typically acid-catalyzed and can be influenced by the choice of solvent. For instance, the rate of isomerization is enhanced in solvents with higher dielectric constants. Methanesulfonic acid is commonly used as a catalyst in this reaction .
Industrial Production Methods
Industrial production of this compound follows similar principles to its laboratory synthesis but on a larger scale. The process involves the controlled isomerization of cyclosporin A under optimized conditions to ensure high yield and purity. The choice of solvent and catalyst, as well as reaction temperature and time, are critical parameters in the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
Isocyclosporin D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as ketones or aldehydes, within the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its therapeutic properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols from ketones or aldehydes .
Applications De Recherche Scientifique
Isocyclosporin D has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the isomerization and reactivity of cyclic peptides.
Biology: Researchers investigate its effects on cellular processes and its potential as a tool for studying protein-protein interactions.
Mécanisme D'action
Isocyclosporin D exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation. By binding to cyclophilin, this compound forms a complex that inhibits calcineurin, thereby preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT). This inhibition leads to reduced transcription of interleukin-2 and other cytokines, ultimately suppressing the immune response .
Comparaison Avec Des Composés Similaires
Isocyclosporin D is compared with other cyclosporin derivatives, such as cyclosporin A and cyclosporin C. While all these compounds share a similar cyclic peptide structure, this compound is unique due to its specific isomerization, which can result in different biological activities and therapeutic potentials. Other similar compounds include:
Cyclosporin A: Known for its potent immunosuppressive properties and widespread use in organ transplantation.
Cyclosporin C: Another derivative with distinct pharmacological properties, often studied for its potential therapeutic applications.
This compound stands out due to its unique isomerization, which can lead to different interactions with biological targets and potentially novel therapeutic applications.
Propriétés
Numéro CAS |
63775-93-9 |
|---|---|
Formule moléculaire |
C63H113N11O12 |
Poids moléculaire |
1216.6 g/mol |
Nom IUPAC |
6,9,18,24-tetratert-butyl-34-[(E)-hex-4-en-2-yl]-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-3,21,30-tri(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C63H113N11O12/c1-30-31-32-37(8)45-43(64-23)51(77)67-41(34(2)3)55(81)69(24)33-40(75)70(25)46(60(11,12)13)53(79)68-42(35(4)5)56(82)72(27)47(61(14,15)16)52(78)65-38(9)50(76)66-39(10)54(80)73(28)49(63(20,21)22)58(84)74(29)48(62(17,18)19)57(83)71(26)44(36(6)7)59(85)86-45/h30-31,34-39,41-49,64H,32-33H2,1-29H3,(H,65,78)(H,66,76)(H,67,77)(H,68,79)/b31-30+ |
Clé InChI |
HESBXZCEGYUSID-NVQSTNCTSA-N |
SMILES isomérique |
C/C=C/CC(C)C1C(C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)O1)C(C)C)C)C(C)(C)C)C)C(C)(C)C)C)C)C)C(C)(C)C)C)C(C)C)C(C)(C)C)C)C)C(C)C)NC |
SMILES canonique |
CC=CCC(C)C1C(C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)O1)C(C)C)C)C(C)(C)C)C)C(C)(C)C)C)C)C)C(C)(C)C)C)C(C)C)C(C)(C)C)C)C)C(C)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


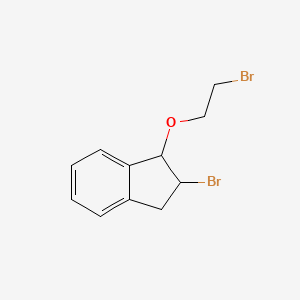




![6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene](/img/structure/B14149504.png)
![3-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14149523.png)
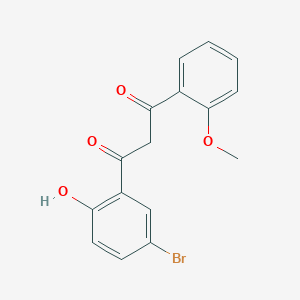

![N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide](/img/structure/B14149534.png)
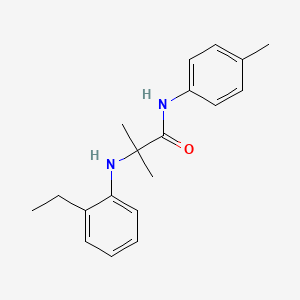
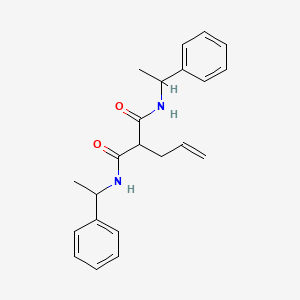

![1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol](/img/structure/B14149557.png)
